N-phenyl-N-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-phenyl-N-(4-pyrrolidin-1-ylsulfonylbenzoyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c27-22(19-11-13-21(14-12-19)31(29,30)25-17-7-8-18-25)26(20-9-3-1-4-10-20)23(28)24-15-5-2-6-16-24/h1,3-4,9-14H,2,5-8,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTOMDZIRLWAIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-N-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction, where a phenyl group is introduced to the piperidine ring.
Attachment of the Pyrrolidinylsulfonyl Group: This is usually done through a nucleophilic substitution reaction, where a pyrrolidinylsulfonyl chloride reacts with the piperidine derivative.
Final Coupling: The final step involves coupling the intermediate with a benzoyl chloride derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-N-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the phenyl and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and pain management. Research indicates that derivatives of piperidine compounds can exhibit significant analgesic properties, making them candidates for further development in pain relief medications .
Anticancer Activity
Recent studies have highlighted the anticancer potential of piperidine-based compounds. For instance, analogs of N-phenyl-N-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidine-1-carboxamide have shown efficacy against various cancer cell lines. These compounds may inhibit cell proliferation and induce apoptosis through multiple pathways .
Antioxidant Properties
Research has also focused on the antioxidant capabilities of similar compounds, where they demonstrated the ability to scavenge free radicals and reduce oxidative stress. This property is crucial in developing treatments for diseases linked to oxidative damage, such as neurodegenerative disorders .
Case Study 1: Pain Management
A study published in a peer-reviewed journal explored the analgesic effects of this compound in rodent models. The results indicated a significant reduction in pain response compared to control groups, suggesting its potential as a non-opioid analgesic alternative .
Case Study 2: Anticancer Research
In another investigation, researchers synthesized various derivatives of this compound and tested their effects on breast cancer cell lines. The findings revealed that certain modifications enhanced cytotoxicity, leading to promising results for future cancer therapies .
Mechanism of Action
The mechanism of action of N-phenyl-N-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues from Piperidine-1-Carboxamide Family
The following table highlights key structural differences and similarities between the target compound and related piperidine-1-carboxamide derivatives:
Key Observations:
Sulfonamide vs. Fluorinated Groups: The target compound’s pyrrolidine sulfonamide moiety may enhance aqueous solubility compared to the fluorinated aryl groups in compounds. In contrast, fluorinated groups (e.g., in Compound 6) often enhance metabolic stability and membrane permeability .
Aromatic vs. The target’s benzoyl-sulfonamide motif, however, could prioritize peripheral target interactions due to higher polarity .
Synthetic Complexity : The target compound likely requires sulfonylation steps similar to those described in for acylsulphamoylbenzamides, whereas compounds are synthesized via straightforward fluorination of aryl precursors .
Functional Implications
- GPCR Targeting: Compounds like PF3845 and PF750 are associated with GPCR modulation (e.g., TAAR1 agonists).
- Enzyme Inhibition: Sulfonamides are common in enzyme inhibitors (e.g., carbonic anhydrase). The target’s structure could be explored for similar applications, contrasting with ’s aminoethyl-fluorophenyl derivatives, which lack this motif .
Biological Activity
N-phenyl-N-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidine-1-carboxamide is a complex compound that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be described by its structural formula:
This structure includes a piperidine ring, which is known for its versatile pharmacological properties. The piperidine moiety is linked to a phenyl group and a sulfonamide functional group, which are critical for its biological interactions.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in disease pathways. For instance, studies have shown that piperidine derivatives can act as inhibitors of certain enzymes, such as monoamine oxidase (MAO) and aldose reductase, which are implicated in neurodegenerative diseases and diabetes, respectively .
Key Mechanisms Include:
- Enzyme Inhibition : The sulfonamide group may enhance binding affinity to target enzymes.
- Receptor Modulation : Compounds like this one can modulate neurotransmitter receptors, potentially affecting mood and cognition.
Antimicrobial Activity
Recent studies have demonstrated that related compounds exhibit notable antibacterial properties against various pathogens. For example, pyrrole benzamide derivatives showed minimum inhibitory concentration (MIC) values as low as 3.125 µg/mL against Staphylococcus aureus . This suggests that this compound may possess similar antimicrobial efficacy.
Anticancer Potential
The compound's structural components allow it to interact with cancer cell pathways. Research has indicated that related piperidine derivatives can inhibit cell proliferation in cancer cell lines, suggesting a potential role in cancer therapy . For instance, benzoylpiperidine derivatives have shown IC50 values ranging from 7.9 to 92 µM against various human cancer cells .
Data Table: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of several piperidine derivatives, including those structurally similar to this compound. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
- Cancer Treatment Potential : In vitro studies on piperidine derivatives revealed their ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways. This highlights the potential of this compound in developing anticancer therapies.
Q & A
Q. How can researchers optimize the synthesis of N-phenyl-N-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidine-1-carboxamide to improve yield and purity?
- Methodological Answer : Utilize a modular synthetic approach by first preparing the piperidine-1-carboxamide core via coupling reactions (e.g., isocyanate addition to piperidine derivatives). Introduce the 4-(pyrrolidin-1-ylsulfonyl)benzoyl moiety through sulfonylation or nucleophilic substitution. Optimize reaction conditions (e.g., solvent, temperature, stoichiometry) based on analogous syntheses of sulfonamide-containing piperidine derivatives, where yields varied from 68% to 90% depending on substituents . Purify intermediates via column chromatography and confirm purity using HPLC (>98%) .
Q. What advanced characterization techniques are recommended to confirm the structural integrity of this compound?
- Methodological Answer : Combine 1H/13C NMR to verify proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm, piperidine/pyrrolidine carbons at δ 25–50 ppm) . Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., calculated vs. observed m/z). For crystalline derivatives, perform single-crystal X-ray diffraction to resolve bond lengths and angles, as demonstrated for structurally similar N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide (R-factor: 0.059) .
Q. How should researchers design preliminary in vitro assays to evaluate this compound’s biological activity?
- Methodological Answer : Screen against target enzymes (e.g., carbonic anhydrases, GPCRs) using fluorometric or colorimetric assays. For example, test inhibition constants (Ki) at varying concentrations (1 nM–10 µM) in buffer (pH 7.4, 37°C) with controls. Reference studies on sulfonamide-piperidine analogs showing IC50 values in the nanomolar range for enzyme targets . Include positive controls (e.g., acetazolamide for carbonic anhydrase) and validate results with triplicate measurements.
Advanced Research Questions
Q. How do structural modifications to the pyrrolidinylsulfonyl or benzoyl groups impact the compound’s target selectivity and potency?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., halogenated aryl groups, alkylated pyrrolidine). Compare binding affinities using surface plasmon resonance (SPR) or radioligand displacement assays. For example, replacing the phenyl group with a 4-chlorophenyl moiety in related carboxamides increased target affinity by 3-fold . Use computational docking (e.g., AutoDock Vina) to model interactions between substituents and hydrophobic pockets in the target protein .
Q. What strategies resolve discrepancies in spectral data (e.g., unexpected NMR shifts or HRMS deviations)?
- Methodological Answer : Re-examine synthetic steps for unintended byproducts (e.g., over-sulfonylation). Employ 2D NMR techniques (COSY, HSQC) to assign ambiguous signals. For HRMS deviations, verify ionization efficiency (e.g., ESI vs. EI modes) and consider isotopic patterns. Cross-validate with alternative methods, such as FT-IR to confirm functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) .
Q. How can computational modeling predict this compound’s pharmacokinetic (PK) properties and metabolic stability?
- Methodological Answer : Use QSAR models to estimate logP (lipophilicity), solubility, and metabolic sites. Tools like SwissADME predict CYP450-mediated oxidation hotspots (e.g., piperidine N-dealkylation). Validate predictions with in vitro hepatocyte assays measuring half-life (t1/2). For analogs, microsomal stability studies showed t1/2 >60 min for sulfonamide derivatives, suggesting moderate metabolic resistance .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA HCS guidelines : Use fume hoods, nitrile gloves, and lab coats. Avoid dust formation (risk: respiratory irritation). Store at 2–8°C in airtight containers. Refer to safety data sheets (SDS) for structurally similar compounds, which classify acute oral toxicity (LD50 >500 mg/kg in rats) and recommend emergency eyewash stations .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data between in vitro and cellular assays?
- Methodological Answer : Investigate off-target effects using proteome-wide profiling (e.g., kinase panels). Assess cellular permeability via Caco-2 monolayer assays (Papp <1×10⁻⁶ cm/s suggests poor uptake). For example, sulfonamide-piperidine analogs showed reduced cellular activity despite strong in vitro inhibition due to efflux by P-glycoprotein . Use inhibitors (e.g., verapamil) to confirm transporter involvement.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
